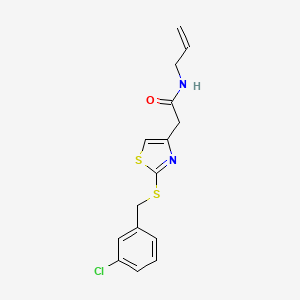
1-(2-Phenoxyethyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenoxyethyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is a urea derivative that has been synthesized through different methods and has been found to exhibit significant biological activity. In
Applications De Recherche Scientifique
Synthesis and Structural Relationships
The scientific research applications of urea derivatives, including compounds similar to 1-(2-Phenoxyethyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea, often involve exploring their synthesis, structural activity relationships, and potential as receptor antagonists or inhibitors. For instance, a study by Fotsch et al. (2001) detailed the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. By optimizing the stereochemistry and various segments of the molecule, compounds with potent in vitro activity were developed, showcasing the urea analogues' role as antagonists in cellular assays (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Chemical Reactions and Complexation
Research also delves into the reactions of urea with other compounds and its role in complexation. For example, Tomita and Hse (1992) investigated the cocondensation of urea with methylolphenols under acidic conditions, leading to the formation of various benzylurea derivatives. This study provides insights into how urea interacts with other chemical entities, potentially leading to new material synthesis (Tomita & Hse, 1992). Similarly, Beijer et al. (1998) discussed the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding, highlighting the urea derivatives' ability to form highly stable dimeric structures, which can be a valuable property in designing supramolecular assemblies (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).
Antimicrobial Activity and Synthesis of Novel Derivatives
In the realm of antimicrobial research, Bakhite, Abdel-rahman, and Al-Taifi (2004) synthesized and tested the antimicrobial activity of new pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives, demonstrating the potential of urea-based compounds in developing new antimicrobial agents. The study underscores the utility of urea derivatives in creating compounds with significant biological activities (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
Supramolecular Chemistry and Material Science
In material science and supramolecular chemistry, Corbin et al. (2001) explored the synthesis and conformational studies of heterocyclic ureas and their unfolding to form multiply hydrogen-bonded complexes. This research highlights the role of urea derivatives in forming complex structures through hydrogen bonding, which could be harnessed for designing new materials or molecular assemblies (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
Propriétés
IUPAC Name |
1-(2-phenoxyethyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(21-11-12-26-18-9-5-2-6-10-18)22-14-17-13-19(24-15-23-17)16-7-3-1-4-8-16/h1-10,13,15H,11-12,14H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUOGPRRXKRXIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Quinazolin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B3015092.png)
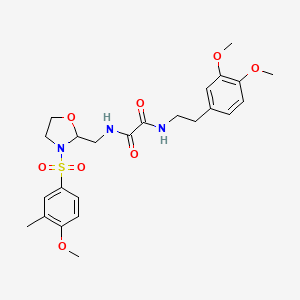
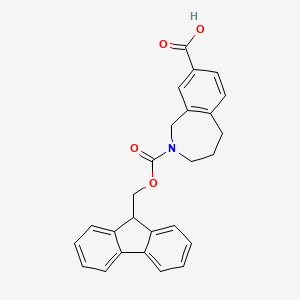
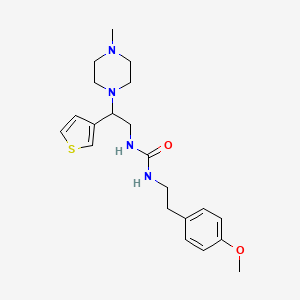
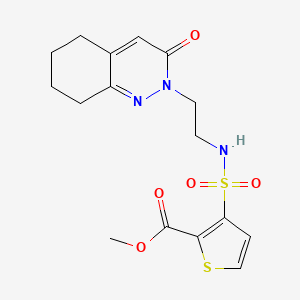
![N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/structure/B3015103.png)
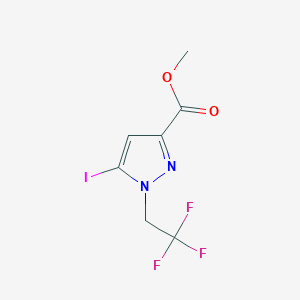
![2-(ethylthio)-7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015105.png)
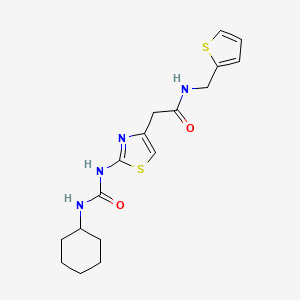

![3-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B3015110.png)
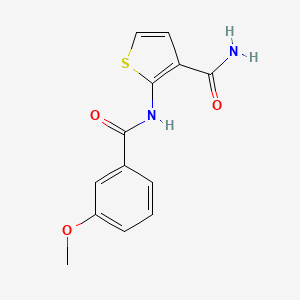
![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B3015112.png)
